molecular formula C7H9BrN2O B8568537 3-Bromo-4-methoxyphenylhydrazine

3-Bromo-4-methoxyphenylhydrazine

Cat. No. B8568537
M. Wt: 217.06 g/mol
InChI Key: POBRVGJRPSUDOA-UHFFFAOYSA-N
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Patent
US06060469

Procedure details

A solution of sodium nitrite (3.16 g, 45.8 mmol) in water (30 ml) was added dropwise over 30 minutes to a stirred, cooled (-5° C.) suspension of 4-amino-2-bromoanisole (Description 7a) (7.31 g, 36.2 mmol) in concentrated hydrochloric acid (50 ml), maintaining the temperature below 0° C. The mixture was stirred at ca. 0° C. for 30 minutes then added portionwise to a suspension of tin (II) chloride dihydrate (36.87 g, 163 mmol) in concentrated hydrochloric acid (50 ml) at -10° C. The resulting thick paste was stirred at -2° C. for 15 min., allowed to warm to room temperature over 20 minutes and stirred at room temperature for a further 20 min. The reaction mixture was recooled, basified with aqueous sodium hydroxide (10M) and extracted with ethyl acetate (2×250 ml). The ex-tracts were washed with brine (250 ml), combined, dried (MgSO4) and the solvent was evaporated under reduced pressure to give 3-bromo-4-methoxphenylhydrazine (7.27 g, 93%). 1H NMR (250 MHz, CDCl3) δ 3.84 (3H, s), 6.75 (1H, dd, J=8.8, 2.6 Hz), 6.83 (1H, d, J=8.8 Hz), and 7.11 (1H, d, J=2.6 Hz).
Quantity
3.16 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
36.87 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([Br:14])[CH:7]=1.O.O.[Sn](Cl)Cl.[OH-].[Na+]>O.Cl>[Br:14][C:8]1[CH:7]=[C:6]([NH:5][NH2:1])[CH:11]=[CH:10][C:9]=1[O:12][CH3:13] |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
Quantity
3.16 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.31 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)OC)Br
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
36.87 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at ca. 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 0° C
STIRRING
Type
STIRRING
Details
The resulting thick paste was stirred at -2° C. for 15 min.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for a further 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×250 ml)
WASH
Type
WASH
Details
The ex-tracts were washed with brine (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 3-bromo-4-methoxphenylhydrazine (7.27 g, 93%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C=C(C=CC1OC)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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